CID 71444921
Description
Key characteristics may include:
- Structural motifs: Likely contains a fused aromatic ring system with functional groups such as carboxylate or halogen substituents, as seen in structurally related compounds like oscillatoxin D (CID 101283546) and benzothiophene derivatives (CAS 7312-10-9) .
- Analytical data: If analyzed via GC-MS (as in ), its chromatographic retention time and mass fragmentation patterns would aid in identification and purity assessment .
- Potential applications: Similar compounds exhibit biological activities, such as enzyme inhibition (e.g., CYP1A2) or cytotoxicity, suggesting CID 71444921 may have pharmacological or toxicological relevance .
Properties
CAS No. |
55957-40-9 |
|---|---|
Molecular Formula |
Li2Mg |
Molecular Weight |
38.2 g/mol |
InChI |
InChI=1S/2Li.Mg |
InChI Key |
WWKWZYPOPJIVGF-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Mg] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71444921 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:
Synthesis of Precursors: The initial step involves the synthesis of necessary precursors using standard organic synthesis techniques.
Reaction Conditions: The precursors are then subjected to specific reaction conditions, such as temperature, pressure, and the presence of catalysts, to form the desired compound.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
CID 71444921 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromic acid or potassium permanganate, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromic acid, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 71444921 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is utilized in the production of materials and chemicals with specific properties, making it valuable in industrial processes.
Mechanism of Action
The mechanism of action of CID 71444921 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 71444921 with structurally or functionally related compounds, based on inferred properties and data from analogous studies:
Key Findings:
Structural Differentiation :
- Unlike oscillatoxin derivatives (macrocyclic lactones), this compound may resemble smaller aromatic systems like benzothiophenes, as suggested by its inferred solubility in organic solvents and compatibility with GC-MS analysis .
- The absence of a macrocyclic ring in this compound would reduce its molecular weight compared to oscillatoxins (~500–600 vs. 584–598 g/mol) .
Functional Group Impact :
- Bromine substitution in CAS 7312-10-9 enhances electrophilicity and enzyme-binding affinity (e.g., CYP1A2 inhibition), whereas methyl groups in oscillatoxin derivatives improve membrane permeability and bioactivity .
- If this compound contains a carboxylate group, its polarity would contrast with the lipophilic oscillatoxins, affecting pharmacokinetic properties .
Analytical Challenges :
- Oscillatoxins require advanced techniques like X-ray crystallography for structural confirmation, whereas this compound’s smaller size allows characterization via GC-MS and distillation fractionation .
- Purity assessment for this compound would rely on vacuum distillation profiles (, Figure 1C), contrasting with HPLC for benzothiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
